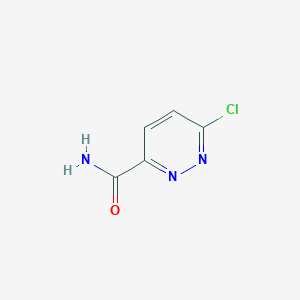

6-Chloropyridazine-3-carboxamide

説明

Significance of Pyridazine (B1198779) Core Structures in Contemporary Chemical Research

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. researchgate.netnih.gov This structural motif is found in a number of herbicides and several drugs, including the antidepressant minaprine (B1677143) and the antihypertensive cadralazine. wikipedia.org The presence of the two nitrogen atoms imparts unique physicochemical properties, such as a high dipole moment and the capacity for strong hydrogen bonding, which can be crucial for drug-target interactions. nih.gov

Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. researchgate.net The pyridazine core's ability to serve as a less lipophilic substitute for a phenyl ring can also be advantageous in drug design. researchgate.netnih.gov The inherent polarity and potential to reduce interactions with certain cardiac ion channels add to its value in the development of new therapeutic agents. nih.gov

Strategic Importance of the Carboxamide Functionality in Molecular Design

The carboxamide group is another cornerstone of medicinal chemistry and materials science. jocpr.comnih.gov This functional group is a common feature in many drug molecules, where it often acts as a key pharmacophore, influencing the compound's biological activity. nih.govnih.gov The ability of the carboxamide to form strong hydrogen bonds is critical for molecular recognition and binding to biological targets like proteins and enzymes. jocpr.com

Beyond its role in pharmaceuticals, the carboxamide linkage enhances molecular flexibility and provides opportunities for creating diverse molecular architectures. nih.gov This versatility extends to materials science, where carboxamides are used as building blocks for polymers, liquid crystals, and other functional materials. jocpr.com The stability and synthetic accessibility of the carboxamide group make it an invaluable tool for chemists seeking to create complex molecules with specific properties. jocpr.com

Contextualization of 6-Chloropyridazine-3-carboxamide as a Versatile Synthetic Intermediate and Bioactive Scaffold

This compound stands at the intersection of the advantageous properties of both the pyridazine core and the carboxamide group. The chlorine atom at the 6-position provides a reactive handle for a variety of chemical transformations, most notably Suzuki cross-coupling reactions. researchgate.netrsc.org This allows for the facile introduction of a wide range of aryl and heteroaryl substituents, creating a library of diverse molecules.

The compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been utilized in the development of inhibitors for enzymes like spleen tyrosine kinase (SYK), which is implicated in inflammatory and autoimmune diseases. google.com Furthermore, derivatives of this compound have been investigated for their potential as trace amine-associated receptor 1 (TAAR1) agonists for pain treatment. google.com

The combination of the bioactive pyridazine core, the versatile carboxamide linker, and the reactive chlorine atom makes this compound a highly valuable scaffold in modern chemical research. chemshuttle.commdpi.com Its utility as a synthetic intermediate allows for the exploration of a vast chemical space, paving the way for the discovery of new bioactive compounds.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 66346-83-6 sigmaaldrich.com |

| Molecular Formula | C5H4ClN3O sigmaaldrich.com |

| InChI Key | NMCKZYHQHAZHIO-UHFFFAOYSA-N sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | 97% sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-chloropyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O/c6-4-2-1-3(5(7)10)8-9-4/h1-2H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCKZYHQHAZHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10503178 | |

| Record name | 6-Chloropyridazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66346-83-6 | |

| Record name | 6-Chloropyridazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Chloropyridazine 3 Carboxamide and Its Functionalized Derivatives

Synthesis of the 6-Chloropyridazine-3-carboxylic Acid Precursor

The primary and most critical precursor for the synthesis of 6-chloropyridazine-3-carboxamide is 6-chloropyridazine-3-carboxylic acid. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The efficiency of the entire synthetic pathway is often dictated by the yield and purity obtained in the preparation of this key intermediate.

Optimization of Reaction Conditions for Acid Synthesis

A common and industrially relevant method for synthesizing 6-chloropyridazine-3-carboxylic acid involves the oxidation of 3-chloro-6-methylpyridazine (B130396). google.com This process has been optimized to improve yield and facilitate industrial-scale production.

The reaction typically involves adding 3-chloro-6-methylpyridazine to sulfuric acid, often in an ice bath to control the initial exotherm. An oxidizing agent is then introduced while stirring. google.com Various oxidants can be employed, with potassium permanganate (B83412) and potassium dichromate being common choices. chemicalbook.com The molar ratio of the oxidant to the starting material is a critical parameter, with ratios of 2-6:1 being explored to maximize conversion. google.com

The reaction temperature is maintained between 20-80°C for a duration of 1 to 5 hours. google.com Post-reaction, the mixture is cooled and diluted with ice water, followed by extraction with an organic solvent like ethyl acetate (B1210297). chemicalbook.comgoogle.com The combined organic extracts are dried and concentrated, and the resulting crude product is purified by recrystallization from a solvent such as methanol (B129727) to yield the final crystalline 6-chloropyridazine-3-carboxylic acid. google.com Yields using this optimized process have been reported in the range of 52-65%. google.com

Table 1: Optimization of 6-Chloropyridazine-3-carboxylic Acid Synthesis

| Parameter | Condition | Purpose/Observation | Reference |

|---|---|---|---|

| Starting Material | 3-Chloro-6-methylpyridazine | Readily available industrial chemical. | google.com |

| Oxidizing Agent | Potassium permanganate, Potassium dichromate | To convert the methyl group to a carboxylic acid. | chemicalbook.comgoogle.com |

| Oxidant Molar Ratio | 2-6 : 1 (Oxidant : Precursor) | To ensure complete oxidation of the starting material. | google.com |

| Solvent/Medium | Sulfuric Acid | Serves as the reaction medium. | google.com |

| Temperature | 20-80°C | Controls the rate of the oxidation reaction. | google.com |

| Reaction Time | 1-5 hours | Duration required for reaction completion. | google.com |

| Work-up | Extraction with Ethyl Acetate | To isolate the product from the aqueous reaction mixture. | chemicalbook.com |

| Purification | Recrystallization from Methanol | To obtain high purity crystalline product. | google.com |

Investigation of Alternative Precursors and Reaction Pathways

Another potential precursor mentioned in the literature is 2,5-heptanedione, highlighting that different starting points can be envisioned for constructing the core pyridazine (B1198779) ring system. chemicalbook.com Furthermore, synthetic strategies like the aza Diels-Alder reaction have been successfully employed for producing related piperidazine-3-carboxylic acid derivatives, suggesting that cycloaddition reactions could represent a viable, albeit less explored, pathway for accessing the pyridazine-3-carboxylic acid scaffold. nih.gov

Amide Bond Formation Strategies for this compound Synthesis

The conversion of 6-chloropyridazine-3-carboxylic acid to its corresponding amide is a crucial step that requires the activation of the carboxyl group to facilitate its reaction with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt.

Utilization of Coupling Reagents and Catalytic Systems

The formation of the amide bond is rarely spontaneous and necessitates the use of coupling reagents to form a reactive intermediate. iris-biotech.debachem.com A wide array of such reagents, developed primarily for peptide synthesis, are applicable here. These can be broadly categorized into carbodiimides and phosphonium (B103445) or aminium salts. bachem.compeptide.com

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are commonly used. peptide.com N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) is another popular choice due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. iris-biotech.debachem.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure®) is highly recommended when using carbodiimides to increase reaction rates and suppress potential side reactions. iris-biotech.debachem.com

Phosphonium and Aminium (Uronium) Salts: These reagents are often more efficient and lead to faster reactions. bachem.comsigmaaldrich.com Popular examples include:

HBTU/TBTU: These reagents form HOBt active esters and are widely used due to their high efficiency and the solubility of their byproducts. bachem.compeptide.com

HATU/PyAOP: These generate highly reactive HOAt esters. The pyridine (B92270) nitrogen in the HOAt moiety provides anchimeric assistance, making these among the most efficient coupling reagents. bachem.comsigmaaldrich.com

COMU: This is an OxymaPure-based aminium reagent that is considered a highly reactive and safer alternative to HOBt- or HOAt-based reagents, which can be explosive. iris-biotech.debachem.com

The choice of coupling reagent is critical and is often made based on the desired reactivity, cost, and safety considerations. bachem.com These reactions typically require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the acid formed and facilitate the coupling process. bachem.com

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Activating Group Formed | Key Features | Reference |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | O-acylisourea | Inexpensive; requires additives (e.g., HOBt, OxymaPure) to improve efficiency and reduce side reactions. | iris-biotech.debachem.compeptide.com |

| Aminium (Uronium) Salts | HBTU, TBTU, HATU, COMU | OBt, OAt, Oxyma esters | High coupling rates; byproducts are often soluble, simplifying purification. HATU is highly reactive. COMU is a safer, non-explosive alternative. | iris-biotech.debachem.compeptide.comsigmaaldrich.com |

| Phosphonium Salts | PyBOP, PyAOP | OBt, OAt esters | Highly effective, especially for sterically hindered couplings. Solutions in DMF have moderate stability. | bachem.comsigmaaldrich.com |

Solvent and Temperature Optimization for High Yield and Purity

The selection of solvent and reaction temperature is paramount for achieving high yield and purity in the amidation step. Solvents are chosen based on their ability to dissolve the reactants and reagents. iris-biotech.de Dimethylformamide (DMF) is a common choice for coupling reactions involving phosphonium and uronium salts. sigmaaldrich.com

Reaction kinetics are significantly influenced by temperature. While moderate temperatures are generally sufficient, in cases of difficult couplings involving sterically hindered substrates, heating may be necessary. However, elevated temperatures can also increase the risk of side reactions.

Recent studies in solid-phase synthesis have highlighted the importance of mass transfer. chemrxiv.org While not directly analogous to solution-phase synthesis, the findings underscore that reaction efficiency can be diffusion-limited. Ensuring adequate mixing is therefore crucial to maximize the interaction between the activated carboxylic acid and the amine. The concentration and stoichiometry of reagents also play a key role; using a slight excess of the coupling reagent can drive the reaction to completion, but a large excess can complicate purification and increase costs. chemrxiv.org

Derivatization at the Pyridazine Ring System

The this compound scaffold serves as a versatile platform for further functionalization, primarily through substitution at the electron-deficient pyridazine ring. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, providing a key handle for introducing molecular diversity. nih.govsmolecule.com

For instance, the chlorine atom can be readily displaced by various nitrogen nucleophiles. In the synthesis of nicotinic agents, 6-chloro-3-substituted pyridazines have been reacted with amines such as 3,8-diazabicyclo[3.2.1]octane, 2,5-diazabicyclo[2.2.1]heptane, piperazine, and homopiperazine (B121016) to generate a library of potent derivatives. nih.gov Similarly, substitution with sodium methoxide (B1231860) can be used to introduce a methoxy (B1213986) group at the 6-position, as demonstrated in the synthesis of 6-methoxypyridazine-3-carboxylic acid from its chlorinated precursor. google.com The chlorine can also be substituted by other nucleophiles, such as thiols, to create further analogues. smolecule.com

Beyond substitution at the 6-position, other sites on the pyridazine ring can be modified. The synthesis of compounds like 4-amino-6-chloropyridazine-3-carboxylic acid demonstrates that functional groups such as an amino group can be introduced at the 4-position of the ring, offering another avenue for derivatization. sigmaaldrich.combldpharm.com

Nucleophilic Aromatic Substitution at the C-6 Chloro Position of this compound

The electron-withdrawing character of the pyridazine ring nitrogen atoms facilitates nucleophilic aromatic substitution (SNAr) at the C-6 position. This allows the chlorine atom to be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, providing a direct route to a wide array of functionalized pyridazine derivatives.

The direct displacement of the C-6 chloro group by an amine is a fundamental method for synthesizing 6-aminopyridazine derivatives. This transformation can be achieved using various ammonia sources or primary/secondary amines. Studies on the closely related 3,6-dichloropyridazine (B152260) demonstrate the feasibility and conditions for such reactions. For instance, reacting 3,6-dichloropyridazine with aqueous ammonia under thermal conditions or enhanced by microwave irradiation leads to the formation of 3-amino-6-chloropyridazine (B20888) in high yields. google.comrsc.org These methods are directly applicable to this compound to generate its 6-amino counterpart.

Microwave-assisted synthesis, in particular, offers a significant acceleration of the reaction, reducing the time from hours to minutes while maintaining high yields. rsc.org For example, heating 3,6-dichloropyridazine with an ammonium hydroxide (B78521) solution in a sealed vessel using a microwave reactor at 120°C for 30 minutes resulted in an 87% yield of the mono-aminated product. rsc.org Conventional heating methods also provide excellent yields, though over longer reaction times. google.com

Table 1: Synthesis of 3-Amino-6-chloropyridazine via Amination of 3,6-Dichloropyridazine

| Ammonia Source | Solvent | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Ammonia water | Acetonitrile (B52724) | 120°C | 7 hours | 93.79% | google.com |

| Ammonia water | DMF/Acetonitrile | 150°C | 6 hours | 89.25% | google.com |

| NH₄OH solution | None | 120°C (Microwave, 300W) | 30 minutes | 87% | rsc.org |

Following the same SNAr mechanism, the C-6 chloro group can be substituted by oxygen and sulfur nucleophiles to form ethers and thioethers, respectively. Research on the functionalization of chloropyridazines has shown that reacting them with lithium thiolates (RSLi) in THF is an effective method for producing mono-thioether pyridazines in good yields. researchgate.net This strategy allows for the introduction of a diverse range of alkyl and aryl thio-substituents at the C-6 position of the pyridazine ring. The resulting thioethers can also be subsequently oxidized to the corresponding sulfoxides, which can influence the regioselectivity of further functionalization on the pyridazine ring. researchgate.net

Table 2: Synthesis of Mono-thioether Pyridazines from Dihalopyridazines

| Starting Material | Thiolate Reagent (RSLi) | Yield of Thioether | Reference |

|---|---|---|---|

| 3,6-Dichloropyridazine | Lithium thiophenolate | 91% | researchgate.net |

| 3,6-Dichloropyridazine | Lithium 4-methoxythiophenolate | 85% | researchgate.net |

| 3,6-Dichloropyridazine | Lithium 2-propylthiolate | 46% | researchgate.net |

| 3,6-Dibromopyridazine | Lithium thiophenolate | 75% | researchgate.net |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, and they are highly effective for functionalizing aryl chlorides. uwindsor.ca The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly well-suited for creating C-C bonds at the C-6 position of the pyridazine ring. rsc.orgnih.gov The reaction of 3-amino-6-chloropyridazine with various arylboronic acids under microwave irradiation, using a palladium catalyst and a base, efficiently yields 3-amino-6-arylpyridazines. rsc.org This demonstrates that the chloro-substituted pyridazine scaffold is an excellent substrate for Suzuki couplings.

The Buchwald-Hartwig amination offers a complementary, palladium-catalyzed method for forming C-N bonds. nih.govmdpi.com This reaction couples an amine with an aryl halide, providing an alternative to classical SNAr for introducing diverse amino groups. The concatenation of Suzuki and Buchwald-Hartwig reactions can even be performed in a one-pot process to create highly functionalized heterocyclic systems. nih.gov

Table 3: Suzuki Cross-Coupling of 3-Amino-6-chloropyridazine with Arylboronic Acids

| Arylboronic Acid | Catalyst/Base | Conditions | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 120°C (Microwave), 10 min | 92% | rsc.org |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 120°C (Microwave), 10 min | 94% | rsc.org |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 120°C (Microwave), 10 min | 90% | rsc.org |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 120°C (Microwave), 10 min | 88% | rsc.org |

Modifications and Functionalization at Other Ring Positions

While the C-6 position is the most activated site for initial functionalization on this compound, subsequent modifications at other positions of the pyridazine ring (C-4 and C-5) can introduce further structural diversity. Directed metalation strategies have proven effective for achieving regioselective functionalization. For instance, the identity of a substituent at the C-3 position can direct metalation to a specific site. A thioether group at C-3 directs magnesiation with TMPMgCl·LiCl predominantly to the C-5 position. researchgate.net Conversely, oxidizing the thioether to a sulfoxide (B87167) switches the regioselectivity, directing the metalation to the C-4 position. researchgate.net This allows for the selective introduction of electrophiles at either C-4 or C-5, providing a powerful tool for building highly substituted pyridazine scaffolds.

Another advanced strategy involves the conversion of the pyridazine ring into a phosphonium salt. acs.org This method can selectively activate the C-4 position for subsequent nucleophilic substitution, enabling C-O, C-S, C-N, and C-C bond formations at a position that is typically less reactive than C-6. acs.org

N-Substitution and Derivatization of the Carboxamide Moiety

Beyond the pyridazine ring itself, the carboxamide group offers another site for derivatization. The nitrogen atom of the primary amide can be substituted to generate secondary or tertiary amides, a common strategy in medicinal chemistry to modulate properties such as solubility, stability, and biological activity.

The N-H bonds of the carboxamide can be deprotonated with a suitable base to form an amidate anion, which can then act as a nucleophile toward various electrophiles, such as alkyl or aryl halides. This allows for the introduction of a wide range of substituents onto the amide nitrogen. Microwave-assisted procedures can facilitate these N-alkylation reactions, often providing the desired products rapidly and in high yield. rsc.org This approach enables the systematic exploration of the chemical space around the carboxamide moiety, creating libraries of N-substituted this compound derivatives for further investigation.

Table 4: Illustrative Examples of N-Substitution on a Carboxamide Moiety

| Amide Substrate | Electrophile | Base | Potential Product |

|---|---|---|---|

| This compound | Methyl iodide | NaH | 6-Chloro-N-methylpyridazine-3-carboxamide |

| This compound | Benzyl bromide | K₂CO₃ | N-Benzyl-6-chloropyridazine-3-carboxamide |

| This compound | Ethyl bromoacetate | Cs₂CO₃ | Ethyl 2-((6-chloropyridazine-3-carbonyl)amino)acetate |

| This compound | 4-Fluorobenzyl chloride | NaH | 6-Chloro-N-(4-fluorobenzyl)pyridazine-3-carboxamide |

Formation of Substituted Pyridazine Carboxamide Derivatives

The formation of substituted pyridazine carboxamide derivatives often begins with a suitable precursor, such as 6-Chloropyridazine-3-carboxylic acid or its ester, Methyl 6-chloropyridazine-3-carboxylate. researchgate.netguidechem.comnih.gov The transformation of the carboxylic acid or ester group into a carboxamide is a key step, followed by or preceded by substitution at other positions on the pyridazine ring.

One of the most powerful and versatile methods for forming the C-N bond required for substituted amides is the palladium-catalyzed amination, often referred to as the Buchwald-Hartwig amination. wiley.com This reaction allows for the coupling of aryl or heteroaryl halides, including chloropyridazines, with a wide range of primary and secondary amines. cmu.edunih.gov The effectiveness of this method relies heavily on the choice of a palladium source and a supporting ligand. Bulky, electron-rich phosphine (B1218219) ligands are particularly effective, enabling reactions with challenging substrates like aryl chlorides under mild conditions. wiley.comcmu.edu For instance, palladium complexes supported by ligands such as (o-biphenyl)P(t-Bu)2 have proven efficient for the amination of chloropyridines. cmu.edu This methodology is highly valued for its broad substrate scope and applicability to the synthesis of complex molecules. nih.gov

Beyond palladium catalysis, direct condensation reactions are also employed. For example, substituted pyridine carboxamide and carbothioamide derivatives can be synthesized through the condensation reaction of a pyridine carboxaldehyde with semicarbazide (B1199961) or thiosemicarbazide. nih.gov Similarly, reacting 3,6-dichloropyridazine with ammonia water can yield 3-amino-6-chloropyridazine, a key building block for further derivatization. google.com Another approach involves reacting a pyridazinone intermediate with phenyl isocyanates or thiocyanates to produce phenylurea or thiourea (B124793) derivatives of pyridazinone. nih.gov

The table below summarizes various synthetic routes for forming substituted pyridazine carboxamides and related structures.

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Amination | Chloropyridines, Amines | Pd₂(dba)₃, (o-biphenyl)P(t-Bu)₂ ligand, NaOt-Bu | Substituted Aminopyridazines | cmu.edu |

| Condensation Reaction | Pyridine Carboxaldehyde, Semicarbazide HCl | Aqueous Sodium Acetate | Pyridine Carboxamide Derivatives | nih.gov |

| Nucleophilic Substitution | 3,6-Dichloropyridazine, Ammonia Water | DMF/Acetonitrile | 3-Amino-6-chloropyridazine | google.com |

| Addition Reaction | Pyridazinone intermediate, Phenyl isocyanate | Dry THF | Phenylurea of Pyridazinone | nih.gov |

| Reaction with Acid Hydrazides | 3,6-Dichloropyridazine, Benzoylhydrazine | Ethanol, Reflux | Triazolopyridazine Derivatives | jofamericanscience.org |

Regioselective Synthesis of Complex Amide Structures

Regioselectivity, the ability to control the position of chemical bond formation, is paramount in synthesizing complex molecules to ensure the desired isomer is obtained. In pyridazine chemistry, controlling substitution is crucial for biological activity. Various strategies have been developed to achieve regioselective synthesis of complex amide structures on the pyridazine framework.

One prominent strategy involves transition-metal-catalyzed C-H activation, where a directing group guides the catalyst to a specific C-H bond. For instance, Rh(III)-catalyzed reactions have been used for the regioselective ortho C-H activation of secondary aromatic amides, leading to the formation of complex spiro-lactams. acs.org The choice of catalyst and directing group can alter the regioselectivity, allowing for controlled functionalization at different positions. acs.org

Another powerful method is the inverse-electron-demand Diels-Alder reaction. This approach has been used for the regioselective synthesis of trisubstituted pyridazines from tetrazines and alkynyl sulfides, which can then be further transformed. rsc.org Multicomponent reactions also offer a pathway to high regioselectivity. A facile, catalyst-free protocol for the regioselective synthesis of diversely substituted imidazo[1,2-a]pyrimidines has been described, proceeding through the in situ formation of an α-bromo-β-diketone and its subsequent condensation. nih.gov The structure of the resulting regioisomer can be definitively confirmed using advanced NMR techniques. nih.gov

The table below highlights different methodologies that achieve regioselective synthesis of pyridazine-containing structures.

| Methodology | Key Features | Example Transformation | Reference |

|---|---|---|---|

| Rh(III)-Catalyzed C-H Annulation | Chelation-assisted ortho C-H activation of secondary amides. | Synthesis of N-heterocyclic spiro derivatives. | acs.org |

| Inverse-Electron-Demand Diels-Alder | Reaction of tetrazines with alkynyl sulfides. | Formation of trisubstituted pyridazines without regioisomers. | rsc.org |

| Multicomponent Catalyst-Free Reaction | Reaction of unsymmetrical β-diketones, NBS, and 2-aminopyrimidine. | Synthesis of 3-aroylimidazo[1,2-a]pyrimidines. | nih.gov |

| Heterogeneous Catalyzed Hydrodeoxygenation | Regioselective hydrogenation of one carbonyl group in azaphthalimides. | Synthesis of azaisoindolinones. | acs.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. These approaches focus on using less hazardous substances, employing renewable feedstocks, designing energy-efficient processes, and reducing waste.

A significant green approach is the use of environmentally benign solvents, with water being an ideal choice. An efficient and eco-friendly protocol has been developed for the regioselective synthesis of benzo[c]pyrazolo guidechem.comnih.govnaphthyridine derivatives through a multi-component reaction "on-water". nih.gov This method avoids the use of volatile and often toxic organic solvents.

Catalyst-free reactions represent another important green strategy, as they eliminate the need for potentially toxic and expensive metal catalysts. The synthesis of spiroindoline scaffolds, which can be precursors to complex heterocyclic systems, has been achieved through a catalyst-free, on-water fusion method. nih.gov Similarly, catalyst-free multicomponent reactions in solvents like dichloromethane (B109758) (DCM) also contribute to greener synthesis by simplifying procedures and reducing waste streams. nih.gov

The development of reusable heterogeneous catalysts is a cornerstone of sustainable chemistry. A heterogeneous catalytic protocol using a silver-rhenium nanomaterial on an alumina (B75360) support ([AgRe/Al₂O₃]) has been developed for the synthesis of azaisoindolinones via hydrodeoxygenation. acs.org This process uses molecular hydrogen and produces only water as a byproduct, showcasing a highly sustainable route to valuable azalactams. acs.org These catalysts can be recovered and reused, further enhancing the economic and environmental viability of the process.

The following table compares traditional synthetic aspects with greener alternatives in the context of pyridazine derivative synthesis.

| Synthetic Aspect | Traditional Approach | Green Chemistry Alternative | Reference |

|---|---|---|---|

| Solvent | Organic solvents (e.g., DMF, Ethanol, THF). google.comnih.govjofamericanscience.org | Water ("on-water" synthesis). | nih.gov |

| Catalysis | Homogeneous metal catalysts (e.g., Palladium complexes). cmu.edu | Catalyst-free reactions or reusable heterogeneous catalysts ([AgRe/Al₂O₃]). | nih.govacs.orgnih.gov |

| Reaction Type | Multi-step syntheses with stoichiometric reagents. | One-pot, multi-component reactions. | nih.gov |

| Byproducts | Potentially stoichiometric amounts of waste. | Water as the sole byproduct (e.g., in hydrodeoxygenation). | acs.org |

Elucidation of Chemical Reactivity and Transformation Pathways of 6 Chloropyridazine 3 Carboxamide

Reactivity Profiling of the Chloro Substituent

The chloro group at the 6-position of the pyridazine (B1198779) ring is the primary site for nucleophilic substitution, a characteristic feature of halogenated electron-deficient heterocycles.

Electrophilic and Nucleophilic Substitution Mechanisms

The dominant reaction mechanism for the chloro substituent of 6-chloropyridazine-3-carboxamide is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring significantly activates the chlorine atom towards displacement by nucleophiles. This activation facilitates the attack of a nucleophile at the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate, which then expels the chloride ion to yield the substituted product.

The general mechanism can be depicted as follows:

Nucleophilic Attack: A nucleophile (Nu-) attacks the C-6 position of the pyridazine ring, which is electron-deficient. This forms a resonance-stabilized anionic intermediate.

Chloride Elimination: The intermediate collapses with the expulsion of the chloride ion (Cl-), restoring the aromaticity of the pyridazine ring and resulting in the substituted product.

Electrophilic substitution on the pyridazine ring is generally difficult due to its electron-deficient character and is not a typical reaction pathway for this compound under standard conditions.

Influence of Reaction Conditions on Selectivity

The selectivity and efficiency of the nucleophilic substitution at the 6-position are significantly influenced by the reaction conditions, including the nature of the nucleophile, solvent, temperature, and the use of catalysts.

A variety of nucleophiles, such as amines, thiols, and alkoxides, can readily displace the chloro group. For instance, the reaction with primary and secondary amines, like 1-methylpiperazine (B117243), proceeds efficiently to yield the corresponding 6-amino-substituted pyridazine derivatives. nih.gov Similarly, thiols can be employed to introduce sulfur-based functionalities.

The choice of solvent is crucial. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP) are often used as they can solvate the cationic species and facilitate the reaction. nih.gov Alcohols, such as 2-propanol and n-butanol, can also serve as solvents, particularly at elevated temperatures. nih.govnih.gov

Temperature plays a significant role in the reaction rate. Many of these substitution reactions require heating, with temperatures ranging from 80 °C to 150 °C. nih.govnumberanalytics.com Microwave irradiation has been shown to accelerate the reaction, reducing reaction times from hours to minutes. For example, the reaction of this compound with 1-methylpiperazine can be completed in 30 minutes at 130 °C using microwave heating. nih.gov

The presence of a base, such as triethylamine (B128534) or potassium carbonate, is often necessary to neutralize the hydrogen chloride generated during the reaction, especially when using amine nucleophiles. nih.govnih.gov

| Nucleophile | Solvent | Temperature (°C) | Time | Product |

| N-Benzylamine | n-BuOH | 130 | 18 h | N-Benzyl-6-(benzylamino)pyridazine-3-carboxamide |

| 1-Methylpiperazine | 2-Propanol | 130 (Microwave) | 30 min | 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxamide |

| (2R,6S)-2,6-Dimethylmorpholine | DMSO | Not specified | Not specified | N-(3-Bromo-2-methylphenyl)-6-((2R,6S)-2,6-dimethylmorpholino)pyridazine-3-carboxamide |

| tert-Butyl (1S,2R)-2-aminocyclohexylcarbamate | NMP | 140 | 24 h | 6-(((1R,2S)-2-(tert-butoxycarbonylamino)cyclohexyl)amino)pyridazine-3-carboxamide |

Chemical Transformations of the Carboxamide Group

The carboxamide group of this compound can undergo several transformations, including hydrolysis, reduction, and rearrangement reactions.

Hydrolysis Kinetics and Mechanism

Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, followed by proton transfer and elimination of ammonia (B1221849) to yield the carboxylic acid.

Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels an amide anion, which is subsequently protonated by the solvent to give ammonia and the carboxylate salt.

Traces of hydrolysis have been observed during metabolic studies of derivatives of this compound. nih.gov

Reduction and Oxidation Pathways

Reduction: The carboxamide group can be reduced to an amine. While specific examples for the reduction of this compound are not explicitly detailed, general methods for amide reduction, such as the use of strong reducing agents like lithium aluminum hydride (LiAlH₄), are applicable. This reaction would convert the carboxamide to a (6-chloropyridazin-3-yl)methanamine.

Oxidation: Direct oxidation of the carboxamide group is not a common transformation. However, oxidation can occur on the pyridazine ring. For instance, treatment of a derivative of this compound with a mild oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of an N-oxide on the pyridazine ring. wikipedia.org This N-oxidation can lead to interesting intramolecular interactions, such as the formation of a hydrogen bond between the pyridazine N1-oxide and the neighboring amide proton, creating a stable six-membered ring structure. wikipedia.org

Rearrangement reactions such as the Hofmann and Curtius rearrangements offer pathways to convert the carboxamide group into an amine with the loss of the carbonyl carbon.

Hofmann Rearrangement: This reaction involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base to form an isocyanate intermediate, which is then hydrolyzed to a primary amine with one fewer carbon atom. thermofisher.comwikipedia.org This would theoretically convert this compound to 6-chloropyridazin-3-amine.

Curtius Rearrangement: This rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.orgnih.gov The acyl azide can be prepared from the corresponding carboxylic acid. The resulting isocyanate can be trapped with various nucleophiles. For instance, reaction with an alcohol would yield a carbamate. nih.gov

Intramolecular and Intermolecular Cyclization Reactions Involving this compound

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems through cyclization reactions.

A key intermediate for many of these reactions is 3-chloro-6-hydrazinopyridazine (B91096), which can be formed from this compound, although the direct conversion is not explicitly detailed in the provided search results. The reaction of 3-chloro-6-hydrazinopyridazine with various reagents leads to the formation of fused ring systems.

One prominent example is the synthesis of nih.govnih.govrsc.orgtriazolo[4,3-b]pyridazines. The reaction of 3-chloro-6-hydrazinopyridazine with aromatic aldehydes yields 3-(2-arylidenehydrazinyl)-6-chloropyridazine derivatives. rsc.org These intermediates can then be oxidatively cyclized using reagents like ferric chloride to form the 6-chloro-3-aryl- nih.govnih.govrsc.orgtriazolo[4,3-b]pyridazine core. rsc.org The chloro group on this fused system can be further displaced by nucleophiles like hydrazine (B178648), which can then be reacted with other reagents to build more complex structures. rsc.org

Another important fused heterocyclic system that can be synthesized is the pyrazolo[3,4-d]pyridazine ring system. While a direct synthesis from this compound is not explicitly described, related pyrazole (B372694) derivatives can be cyclized with hydrazine to form pyrazolo[3,4-d]pyridazinones. researchgate.net

The Curtius rearrangement of the corresponding acyl azide derived from 6-chloropyridazine-3-carboxylic acid can also lead to cyclization. For example, in a related system, the carbonyl azide derived from a pyridazinopyrazolotriazine carboxylic acid undergoes a Curtius rearrangement to form a carbamate, which can then be hydrolyzed to an amine and used in further cyclization reactions. researchgate.net

| Starting Material | Reagent(s) | Product |

| 3-Chloro-6-hydrazinopyridazine | Aromatic aldehydes, then FeCl₃ | 6-Chloro-3-aryl- nih.govnih.govrsc.orgtriazolo[4,3-b]pyridazines |

| 6-Hydrazinyl-3-arylidene- nih.govnih.govrsc.orgtriazolo[4,3-b]pyridazines | Aromatic aldehydes | 6-(2-Arylidenehydrazinyl)-3-aryl- nih.govnih.govrsc.orgtriazolo[4,3-b]pyridazines |

| Pyridazinopyrazolotriazine carboxylic acid | Ethyl chloroformate, NaN₃, then EtOH | Pyridazinopyrazolotriazine carbamate |

Development of Novel Reaction Methodologies Utilizing the this compound Scaffold

The this compound scaffold is a valuable building block in organic synthesis, primarily due to the reactivity of its chlorine-substituted, electron-deficient pyridazine ring. This inherent reactivity allows for the development of novel reaction methodologies, particularly in the realm of palladium-catalyzed cross-coupling reactions, to generate a diverse array of functionalized derivatives. These methods are instrumental in medicinal chemistry and materials science for creating new molecules with specific properties. mdpi.comresearchgate.netnih.gov

The electron-deficient nature of the pyridazine ring makes the chlorine atom at the C6 position a good leaving group, facilitating nucleophilic substitution and, more significantly, participation in various cross-coupling reactions. mdpi.comresearchgate.net Methodologies such as the Suzuki-Miyaura, and Buchwald-Hartwig reactions have been successfully applied to pyridazine systems to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, respectively. mdpi.comnih.gov These transformations are foundational for elaborating the core structure of this compound and related pyridazine derivatives.

A prominent application of these methodologies is the synthesis of π-conjugated molecules based on pyridazine and thiophene (B33073) heterocycles. mdpi.com For instance, the Suzuki-Miyaura cross-coupling reaction has been employed to functionalize the pyridazine ring with various (hetero)aromatic moieties. mdpi.com This approach involves the reaction of a pyridazine derivative, such as 3-bromo-6-(thiophen-2-yl)pyridazine, with a range of (hetero)aryl-boronic acids in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com

Detailed research findings have demonstrated the synthesis of various push-pull thienylpyridazine derivatives using this methodology. The reaction of 3-bromo-6-(thiophen-2-yl)pyridazine with different boronic acids yields products with potential applications in nonlinear optics. mdpi.com The conditions and outcomes of these reactions are summarized in the table below.

| Reactant A | Reactant B (Boronic Acid) | Catalyst | Solvent System | Base | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 3-bromo-6-(thiophen-2-yl)pyridazine | 4-formylphenylboronic acid | Pd(PPh₃)₄ | DME/Ethanol | Na₂CO₃ (2M) | 80 °C, N₂ | 4-(6-(thiophen-2-yl)pyridazin-3-yl)benzaldehyde | 28 |

| 3-bromo-6-(thiophen-2-yl)pyridazine | 4-cyanophenylboronic acid | Pd(PPh₃)₄ | DME/Ethanol | Na₂CO₃ (2M) | 80 °C, N₂ | 4-(6-(thiophen-2-yl)pyridazin-3-yl)benzonitrile | 25 |

| 3-bromo-6-(thiophen-2-yl)pyridazine | 4-nitrophenylboronic acid | Pd(PPh₃)₄ | DME/Ethanol | Na₂CO₃ (2M) | 80 °C, N₂ | 3-(4-nitrophenyl)-6-(thiophen-2-yl)pyridazine | 22 |

| 3-bromo-6-(thiophen-2-yl)pyridazine | 5-formylthiophen-2-ylboronic acid | Pd(PPh₃)₄ | DME/Ethanol | Na₂CO₃ (2M) | 80 °C, N₂ | 5-(6-(thiophen-2-yl)pyridazin-3-yl)thiophene-2-carbaldehyde | 14 |

| 3-bromo-6-(thiophen-2-yl)pyridazine | 5-formylfuran-2-ylboronic acid | Pd(PPh₃)₄ | DME/Ethanol | Na₂CO₃ (2M) | 80 °C, N₂ | 5-(6-(thiophen-2-yl)pyridazin-3-yl)furan-2-carbaldehyde | 19 |

Similarly, studies starting with 3-amino-6-chloropyridazine (B20888), a close analog, have utilized Suzuki-Miyaura cross-coupling to synthesize 3-amino-6-arylpyridazines, which are precursors for pharmacologically active compounds. researchgate.net These reactions are typically catalyzed by a Pd(0) species and demonstrate the versatility of the pyridazine scaffold in generating libraries of compounds for drug discovery. nih.govresearchgate.net

Furthermore, research into the reactivity of dihalogenated pyridazines has opened up pathways for selective functionalization. The development of ligand-controlled palladium-catalyzed cross-couplings allows for unconventional site selectivity, which is a significant advancement in synthetic methodology. nsf.gov For example, by using sterically hindered N-heterocyclic carbene (NHC) ligands, it is possible to favor coupling at a C-Cl bond that is typically less reactive, thereby providing access to isomers that are difficult to synthesize through conventional means. nsf.gov While these studies often use 3,6-dichloropyridazine (B152260), the principles are directly applicable to the development of selective reactions for the this compound scaffold. nsf.govjofamericanscience.org

Other novel methodologies include the use of organobismuth reagents in palladium-catalyzed C-C coupling reactions with dihalopyridazines. researchgate.net These reactions offer an alternative to boronic acids and can proceed under mild conditions, expanding the toolkit for modifying the pyridazine core. researchgate.net The development of such diverse catalytic systems underscores the ongoing innovation in synthetic chemistry aimed at leveraging the reactivity of scaffolds like this compound.

Medicinal Chemistry Research and Biological Activity Studies of 6 Chloropyridazine 3 Carboxamide Derivatives

Investigation of Biological Mechanisms of Action

The diverse pharmacological effects of 6-chloropyridazine-3-carboxamide derivatives stem from their ability to interact with various biological targets, including enzymes, receptors, and cellular signaling pathways.

Enzyme Inhibition Studies

Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in a range of diseases.

Dopamine (B1211576) Beta-Hydroxylase (DBH): Research has shown that 6-alkylaminopyridazine-3-carboxylic acid derivatives, which are closely related to the core structure, exhibit inhibitory activity against dopamine beta-hydroxylase. researchgate.net This enzyme is responsible for the conversion of dopamine to norepinephrine, and its inhibition is a therapeutic strategy for conditions such as hypertension and certain psychiatric disorders. One study identified 6-benzylaminopyridazine-3-carboxylic acid as having the most potent inhibitory activity, comparable to the known DBH inhibitor fusaric acid. researchgate.net

Cholinesterases: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary approach for the treatment of Alzheimer's disease. Studies on pyridazinone derivatives, a related class of compounds, have shown moderate inhibitory effects against both enzymes, with a generally higher activity against BChE. researchgate.net For instance, certain 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(benzenesulfonohydrazide) derivatives displayed dual inhibitory capacity. researchgate.net While direct studies on this compound are limited, the activity of these related structures suggests a potential avenue for exploration.

Syk Kinase: Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in immune signaling and is a target for inflammatory diseases and some cancers. Carboxamide-based compounds have been identified as potent Syk inhibitors. nih.gov For example, a series of carbon-linked carboxamide Syk inhibitors demonstrated significant potency, with some compounds showing IC50 values in the picomolar range. nih.gov The pyrazinecarboxamide derivative 11 showed a Syk IC50 of 500 pM. researchgate.net Although not directly featuring the this compound core, these findings highlight the potential of the broader carboxamide class as Syk inhibitors.

Receptor Modulatory Effects

Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): The neuronal nicotinic acetylcholine receptors are involved in various physiological processes in the central and peripheral nervous systems. Notably, 1-[(6-chloro-3-pyridinyl)methyl]-2-imidazolidine, a metabolite of the insecticide imidacloprid (B1192907) and a close structural analog to our compound of interest, has been identified as a potent ligand for the α4β2 nAChR, with an IC50 value of 6.0 nM. This potency is comparable to that of nicotine (B1678760) itself. researchgate.net This finding suggests that the 6-chloropyridinyl moiety is a key pharmacophore for interacting with this receptor subtype.

Cellular Pathway Modulation

The biological effects of this compound derivatives can also be attributed to their ability to modulate specific cellular signaling pathways.

TYK2 Pathway: Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways that are critical in autoimmune diseases. Novel N-(methyl-d3)pyridazine-3-carboxamide derivatives have been developed as selective TYK2 inhibitors, binding to the pseudokinase (JH2) domain. This allosteric inhibition mechanism provides selectivity over other JAK family members.

JNK1 Pathway: The c-Jun N-terminal kinase 1 (JNK1) pathway is implicated in cancer cell proliferation and survival. A series of 3,6-disubstituted pyridazine (B1198779) derivatives were designed to target this pathway. Compound 9e from this series demonstrated significant growth inhibition against a panel of 60 human cancer cell lines, suggesting its anticancer activity is mediated, at least in part, through the JNK1 pathway. acs.orgnih.gov

Therapeutic Applications in Disease Research

The promising biological activities of this compound derivatives have led to their evaluation in various disease models, particularly in oncology and infectious diseases.

Anti-Cancer Research and Cytotoxicity Evaluation in Cell Lines

The pyridazine nucleus is a component of several clinically used anticancer drugs. acs.orgnih.gov Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.

Interactive Table: Cytotoxicity of Selected Pyridazine Derivatives

| Compound | Cancer Cell Line | Activity/IC50 | Reference |

|---|---|---|---|

| Pyridine (B92270) analog of Dacarbazine (B1669748) | Isolated Rat Hepatocytes | EC50 = 33 μM | researchgate.net |

| Compound 9e | A498 (Renal Cancer) | 97.91% inhibition | acs.org |

| Compound 9e | CAKI-1 (Renal Cancer) | 82.70% inhibition | acs.org |

| Compound 9e | HOP-92 (Non-small cell lung) | 91.51% inhibition | acs.org |

Anti-Infective Applications

The pyridazine scaffold is also a key component in various anti-infective agents.

Antibacterial and Antifungal Activity: While specific data on the antifungal activity of this compound is limited, related carboxamide derivatives have shown promise. For example, a series of carboxamide derivatives containing a 1,2,3-triazole ring were designed as potential succinate (B1194679) dehydrogenase inhibitors and exhibited significant antifungal activity against various phytopathogenic fungi. nih.gov Compound A3-3 from this series showed EC50 values of 1.08 µg/mL against Sclerotinia sclerotiorum and 1.67 µg/mL against Rhizoctonia cerealis. nih.gov

Antiviral Activity: Pyridazine derivatives have been explored for their antiviral properties. Some have shown activity against herpes simplex virus type-1 (HSV-1) and hepatitis A virus (HAV). nih.gov Furthermore, pyridazine C-nucleosides have been investigated as analogs of Favipiravir (T-705) and have demonstrated activity against the influenza virus. acs.org However, direct antiviral data for this compound against common viruses like HSV, HIV, or influenza is not extensively documented in publicly available research.

Neurological Disorder Research (e.g., Anti-Alzheimer's Agents, Antidepressant-like Activity)

The multifactorial nature of neurological disorders like Alzheimer's disease has driven the development of multi-target-directed ligands. The pyridazine scaffold has emerged as a promising platform for designing such agents.

A series of new carboxamide and propanamide derivatives featuring a phenylpyridazine core were designed and synthesized to inhibit cholinesterase enzymes, a key target in Alzheimer's therapy. nih.gov The results showed that several pyridazine-3-carboxamide (B1582110) derivatives were selective and potent inhibitors of acetylcholinesterase (AChE), with IC50 values in the low micromolar to nanomolar range. nih.gov The most active compound, 5h , had an IC50 value of 0.11 µM for AChE. nih.gov Another derivative, 5d , showed dual inhibitory activity against both AChE (IC50 = 0.16 µM) and butyrylcholinesterase (BChE) (IC50 = 9.80 µM). nih.gov Docking studies further revealed that the most active compound targeted both the catalytic active site and the peripheral anionic site of the AChE enzyme. nih.gov

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |

|---|---|---|---|

| 5h | 0.11 | - | nih.gov |

| 5d | 0.16 | 9.80 | nih.gov |

| 5b | 2.69 | - | nih.gov |

| 5f | 0.20 | - | nih.gov |

| 5j | 0.14 | - | nih.gov |

| 5l | 0.18 | - | nih.gov |

Regarding antidepressant-like activity, direct studies on this compound derivatives are not extensively documented. However, research on other heterocyclic compounds indicates the potential of this chemical class. For example, studies on benzodiazepine (B76468) and benzothiazole (B30560) derivatives have shown that chloro-substituted compounds can exhibit significant antidepressant-like effects in animal models. mdpi.comnih.gov Specifically, a chloro-substituted benzodiazepine analogue significantly reduced immobility time in both the forced swim test and tail suspension test in mice. nih.gov These findings suggest that the chloro-substituent may play a role in the mechanism of action, possibly through interaction with GABAergic systems. nih.gov While these are different molecular scaffolds, the positive impact of the chloro-substituent provides a rationale for investigating this compound derivatives for potential antidepressant activity.

Pharmacological Profiling and Preliminary Efficacy Assessments in Pre-clinical Models

The translation of in vitro activity to in vivo efficacy is a critical step in the drug development process. This involves detailed pharmacological profiling, including pharmacokinetic assessments (absorption, distribution, metabolism, and excretion - ADME) and evaluation in pre-clinical animal models of disease.

Agrochemical Research Applications of 6 Chloropyridazine 3 Carboxamide Derivatives

Plant Protection Agent Development

The development of novel plant protection agents is crucial for ensuring food security and managing crop losses due to pests and diseases. Researchers have investigated derivatives of 6-chloropyridazine-3-carboxamide for their potential to control a range of agricultural threats, including fungal, and bacterial pathogens, as well as weeds.

Herbicidal Activity and Crop Selectivity

The investigation into the herbicidal properties of this compound derivatives is another active area of research. The goal is to discover molecules that can effectively control weeds while exhibiting high selectivity for important crops. The structural features of the pyridazine (B1198779) ring are believed to play a role in the molecule's ability to interfere with essential biochemical pathways in plants.

While specific data on the herbicidal activity of this compound derivatives is limited in publicly available literature, research on structurally related pyridazine compounds offers insights into their potential. For example, certain pyridazine derivatives have been found to act as bleaching herbicides by inhibiting phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.

The selectivity of a herbicide is a critical factor for its practical use in agriculture. It is determined by the crop's ability to metabolize the herbicide into non-toxic compounds more rapidly than the target weed species. nih.gov The metabolic pathways in plants, often involving enzymes like cytochrome P450 monooxygenases and glutathione (B108866) S-transferases, are key to this differential tolerance. nih.gov Future research on this compound-based herbicides will need to thoroughly evaluate their selectivity in major crops such as wheat, corn, and soybeans.

Bactericidal Effects on Plant Diseases (e.g., Bacterial Wilt in Tomatoes)

Bacterial diseases in plants, such as bacterial wilt in tomatoes caused by Ralstonia solanacearum, can be devastating to crop production. nih.gov The development of effective bactericides is therefore of high importance. The pyridazine scaffold has been identified as a promising starting point for the synthesis of new antibacterial agents.

Although direct studies on the bactericidal effects of this compound derivatives against plant pathogens are not widely reported, related research on other heterocyclic compounds provides a basis for their investigation. For instance, certain plant-derived compounds like 7-methoxycoumarin (B196161) have shown significant antibacterial activity against R. solanacearum. nih.gov The mechanism of action for some of these compounds involves the disruption of the bacterial cell membrane. nih.gov

The exploration of this compound derivatives for the control of bacterial wilt would involve screening against R. solanacearum and other significant plant bacterial pathogens. Understanding the structure-activity relationships will be key to optimizing their bactericidal potency.

Elucidation of Molecular Targets in Plant Systems

A critical aspect of developing new agrochemicals is understanding their molecular mechanism of action. Identifying the specific molecular target of a pesticide is essential for optimizing its efficacy, understanding its selectivity, and managing the development of resistance.

For fungicidal derivatives of this compound, a primary hypothesized target is succinate (B1194679) dehydrogenase (SDH) . nih.govresearchgate.net This enzyme is a key component of the mitochondrial electron transport chain and the tricarboxylic acid cycle. Inhibition of SDH disrupts cellular respiration, leading to the death of the fungal pathogen. The binding of carboxamide fungicides to the SDH enzyme complex is a well-studied mechanism, and it is anticipated that derivatives of this compound would operate through a similar mode of action. nih.gov

In the context of herbicidal activity, a potential molecular target for pyridazine derivatives is phytoene desaturase (PDS) . mdpi.com PDS is a critical enzyme in the biosynthesis of carotenoids. Carotenoids are essential for protecting chlorophyll (B73375) from photo-oxidation. Inhibition of PDS leads to the accumulation of phytoene and a lack of colored carotenoids, resulting in the characteristic bleaching symptoms and eventual death of the plant.

For bactericidal derivatives, the molecular targets could be more diverse. Research on other heterocyclic antibacterial compounds has identified various potential targets, including enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. For example, some novel fungicides have been shown to inhibit β-1,3-glucanase, an enzyme involved in cell wall metabolism.

Environmental Impact and Degradation Studies in Agricultural Contexts

The environmental fate of any new agrochemical is a major consideration in its development. Studies on the environmental impact and degradation of this compound derivatives are necessary to ensure their safe and sustainable use in agriculture. Key areas of investigation include their persistence in soil and water, their potential for leaching into groundwater, and their degradation pathways.

The degradation of pesticides in the environment is influenced by a combination of biotic and abiotic factors. Biotic degradation is primarily carried out by soil microorganisms, while abiotic degradation can occur through processes such as photolysis (breakdown by sunlight) and hydrolysis (reaction with water). The chemical structure of the pesticide plays a significant role in its susceptibility to these degradation processes.

Future research will need to conduct comprehensive studies on the environmental behavior of promising this compound derivatives to assess their potential risks to non-target organisms and the wider environment.

Structure Activity Relationship Sar and Computational Chemistry Investigations of 6 Chloropyridazine 3 Carboxamide

Classical Structure-Activity Relationship Analysis

Classical SAR analysis involves systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. This approach provides crucial insights into the chemical features essential for a molecule's function.

The biological activity of pyridazine-based compounds is highly dependent on the nature and position of substituents on the pyridazine (B1198779) ring and its appended functionalities. researchgate.net

Pyridazine Ring Substituents: The chlorine atom at the C6 position of 6-Chloropyridazine-3-carboxamide is a key feature. Halogen substitutions can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. For instance, in a series of pyrazole-carboxamides, halogen substitution was found to affect the chemical potential of the molecule. chemrxiv.org The introduction of a fluorine atom into a pyridine (B92270) ring, a related azine heterocycle, has been shown to enhance antibacterial activity, possibly by reducing the electron cloud density of the ring and improving target binding or cell penetration. nih.gov Bioactivation of the pyridazine ring itself has been observed, with metabolic hydroxylation creating reactive intermediates that can interact with biological macromolecules. nih.gov This suggests that substituents at positions other than C6 could modulate both the efficacy and the metabolic profile of the compound.

Carboxamide Moiety Substituents: The carboxamide group is a critical pharmacophore that often participates in key hydrogen bonding interactions with biological targets. researchgate.net Modifications to the amide's N-substituent have a profound effect on activity. Studies on related carboxamide fungicides have shown that the fungicidal activity and spectrum are highly dependent on the aromatic ring and the N-substituent at the amide moiety. researchgate.net For example, introducing hydrophobic branched alkyl groups at the ortho position of an N-phenyl group led to high and broad-spectrum fungicidal activity. researchgate.net In a series of pyridine-3-carboxamide (B1143946) analogs, the positions and types of substituents on the aromatic rings attached to the carboxamide were found to strongly influence their biological activity against Ralstonia solanacearum. nih.gov Specifically, a compound featuring a chloro group at the para position of a phenyl ring and a hydroxyl group at the ortho position of another aromatic ring was exceptionally effective. nih.gov Similarly, for pyrrolizine-5-carboxamides, substituents with opposite electronic effects on two different phenyl rings were found to be preferable for high cytotoxicity against certain cancer cell lines. researchgate.net

The following table summarizes the observed impact of substituents on the activity of various related carboxamide structures:

| Compound Series | Substituent Modification | Impact on Biological Activity | Reference |

| Pyridine-3-carboxamide Analogs | Chloro and hydroxyl groups on aromatic rings | Influenced efficacy against Ralstonia solanacearum | nih.gov |

| Pyrrolizine-5-carboxamides | Substituents on phenyl rings | Anti-inflammatory and anticancer activities were dependent on the type of substituent | researchgate.net |

| Pyrazole-carboxamide Fungicides | Hydrophobic branched alkyl groups on N-phenyl | High and broad-spectrum fungicidal activity | researchgate.net |

| 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives | Introduction of a fluorine atom to the pyridine ring | Significantly increased antibacterial activity | nih.gov |

Stereochemistry can play a pivotal role in the biological activity of drug molecules by affecting their interaction with chiral biological targets like enzymes and receptors. mdpi.com For molecules with chiral centers, different enantiomers or diastereomers can exhibit vastly different potencies and pharmacological profiles.

While specific studies on the stereochemical influence of this compound are not extensively detailed in the provided context, research on related chiral heterocyclic compounds underscores the importance of this aspect. For instance, in a study of rhenium(I) complexes containing pinene-based bipyridine ligands, the chirality of the ligands was crucial in mediating cytotoxicity against cancer cell lines. mdpi.com The structure of the bidentate diimine ligand, which is influenced by its stereochemistry, played a significant role in the antibacterial activity of the complexes. mdpi.com Similarly, 3D-QSAR analysis of (R/S)-2-thioxo-3,4-dihydropyrimidine-5-carboxanilides revealed that different enantiomers exhibited varying potencies against bacterial and fungal targets. acs.org These examples strongly suggest that the introduction of chiral centers into analogs of this compound could lead to derivatives with improved activity and selectivity, making stereochemical considerations a vital component of future drug design efforts.

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies represent a computational approach to formalize the relationship between a compound's chemical structure and its biological activity, moving from qualitative observations to predictive mathematical models. acs.orgsemanticscholar.org

QSAR models are developed to predict the biological activity of novel compounds based on their structural features. This approach has been successfully applied to various carboxamide-containing heterocyclic systems. For example, a multivariate QSAR study was performed on a series of 4,5-dihydroxypyrimidine carboxamides to model their inhibitory activity against HIV-1 integrase (IN). nih.gov In another study, QSAR analysis was conducted on tricyclic quinoline (B57606) derivatives, specifically pyrrolo- and pyridoquinolinecarboxamides, to understand the structural requirements for their diuretic activity. uran.ua These models are built by correlating calculated molecular descriptors with experimentally determined biological activities. The goal is to create a statistically robust equation that can be used to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates. acs.org

The predictive power of a QSAR model depends on the choice of molecular descriptors and rigorous statistical validation.

Molecular Descriptors: Descriptors are numerical values that quantify different aspects of a molecule's structure and properties. In the QSAR study of HIV-1 integrase inhibitors, the selected descriptors indicated that the inhibitory activity depends on the electronic distribution of the compounds. nih.gov For the diuretic quinolinecarboxamides, the QSAR analysis revealed that activity was determined by a combination of factors, including geometric and spatial structure, lipophilicity (logP), and various energy values. uran.ua The diuretic activity was found to increase with higher values of logP, refractivity, and dipole moment, and with lower values of molecular volume, surface area, and polarization. uran.ua

Statistical Validation: To ensure a QSAR model is robust and has true predictive power, it must undergo thorough statistical validation. A common method is cross-validation, such as the leave-one-out (LOO) technique, which assesses the model's internal consistency. The QSAR model for the HIV-1 integrase inhibitors was validated using leave-N-out (LNO) and Y-randomization methods to confirm its robustness. nih.gov Key statistical parameters used for validation include the squared correlation coefficient (R²) for the training set, the squared cross-validation correlation coefficient (Q²), and the predictive R² (R²pred) for an external test set of compounds. nih.gov

The following table presents descriptors and validation metrics from a QSAR study on related carboxamide compounds.

| Compound Series | Key Descriptors | Statistical Validation Metrics | Reference |

| 4,5-dihydroxypyrimidine carboxamides (HIV-1 IN Inhibitors) | Electronic distribution descriptors | R² = 0.68, Q²(LOO) = 0.58, R²(pred) = 0.87 | nih.gov |

| Pyrrolo- and pyridoquinolinecarboxamides (Diuretics) | Geometric, spatial, logP, energy, RDF, and 3D-MoRSE descriptors | Internally and externally validated two-parameter linear model | uran.ua |

Molecular Modeling and Docking Studies

Molecular modeling, and particularly molecular docking, provides a visual and energetic understanding of how a ligand like this compound might bind to its biological target at an atomic level. rrpharmacology.ru This technique is invaluable for rationalizing observed SAR data and guiding the design of more potent and selective inhibitors.

Docking studies have been performed on several pyridazine and pyrazine (B50134) carboxamide derivatives to elucidate their mechanism of action. For instance, N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives were evaluated as potential modulators of glutamate (B1630785) receptors. rrpharmacology.ru The docking results predicted a high degree of affinity for metabotropic mGlu8 receptors and ionotropic NMDA GluN2B receptors, with calculated binding energies ranging from -5.0 to -11.6 kcal/mol. rrpharmacology.ru

In another study, derivatives of 6-chloropyrazine-2-carboxylic acid, structurally similar to the title compound, were synthesized and their potential as anti-tuberculosis agents was assessed using molecular docking against the InhA protein of Mycobacterium tuberculosis. researchgate.net The results predicted that 6-chloro-N-octylpyrazine-2-carboxamide had the best activity based on its docking pose and interactions within the protein's binding site. researchgate.net Similarly, docking studies of pyrazole-carboxamides into the active site of carbonic anhydrase (hCA I and hCA II) revealed that key interactions, such as the coordination of a sulfonamide group with a zinc ion, were crucial for inhibitory activity. nih.gov These studies help to identify critical interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, thereby explaining the structure-activity relationships observed experimentally.

Ligand-Protein Interaction Analysis

Understanding the interactions between a ligand and its protein target is fundamental to drug design. Molecular docking is a primary computational technique used to predict the preferred orientation of a molecule when bound to a protein, revealing the specific interactions that stabilize the complex. nih.gov For derivatives of the 6-chloropyridazine scaffold, these interactions are key to their biological activity.

Studies on related chloropyridazine hybrids have identified them as potential inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy. nih.gov Molecular docking simulations of these hybrids into the PARP-1 active site (PDB ID: 6NTU) have revealed crucial binding modes. The interactions typically involve:

Hydrogen Bonds: The nitrogen atoms of the pyridazine ring and the amide group of the carboxamide side chain are common hydrogen bond donors and acceptors, forming connections with amino acid residues like Glycine, Serine, and Tyrosine in the protein's binding pocket.

Hydrophobic Interactions: The aromatic pyridazine ring can engage in hydrophobic and π-π stacking interactions with aromatic residues such as Tyrosine, Phenylalanine, and Tryptophan. physchemres.org

Halogen Bonds: The chlorine atom at the 6-position can form halogen bonds, which are specific non-covalent interactions that can contribute significantly to binding affinity and selectivity.

To systematically characterize these complex interactions, computational methods like Protein-Ligand Extended Connectivity Fingerprints (PLECFP) can be employed. mdpi.com These fingerprints encode the 3D structural environment of interacting atom pairs, providing a detailed profile of the binding mode that can be used in machine learning models to predict biological activity. mdpi.com

Binding Affinity Predictions and Target Identification

Beyond identifying interaction types, computational methods aim to quantify the strength of these interactions. Molecular docking programs use scoring functions to estimate the binding affinity, typically expressed in kcal/mol, with lower scores indicating stronger binding. mdpi.com For more accurate predictions, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy of the protein-ligand complex. mdpi.com

The process of identifying which proteins a compound might interact with is known as in silico target prediction or target fishing. unipi.it This can be approached in two main ways:

Ligand-Based Methods: These methods search for known active compounds that are structurally similar to the query molecule, assuming that similar molecules will have similar targets. nih.gov

Structure-Based Methods (Reverse Docking): This involves docking the compound of interest, such as this compound, against a large library of 3D protein structures to identify which proteins it binds to most strongly. nih.govcreative-biolabs.com

Through such screening methods, pyridazine carboxamide derivatives have been investigated for their inhibitory potential against various targets, including enzymes and signaling proteins involved in cancer and infectious diseases. nih.govnih.gov

Table 1: Example of Predicted Binding Affinities and Potential Targets for Pyridazine Derivatives Note: This table is illustrative, based on findings for related structures.

| Derivative Class | Potential Target | PDB ID | Predicted Binding Affinity (Docking Score, kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|---|

| Chloropyridazine Hybrids | PARP-1 | 6NTU | -7.0 to -9.5 | TYR907, SER904, GLY863 nih.gov |

| 6-Amido-3-carboxypyridazines | Type III Secretion System (T3SS) | N/A (Homology Model) | -6.5 to -8.0 | Not Specified nih.gov |

| N-(methyl-d3) pyridazine-3-carboxamides | Tyrosine Kinase 2 (TYK2) | Not Specified | High Inhibition Activity | Not Specified nih.gov |

Rational Design of Potent Derivatives

Structure-Activity Relationship (SAR) studies use the insights from interaction analyses to rationally design more potent and selective derivatives. By systematically modifying the core scaffold of this compound, researchers can enhance its therapeutic properties.

Key strategies for the rational design of derivatives include:

Scaffold Hopping and Molecular Hybridization: This involves combining the chloropyridazine core with other known pharmacophores to create hybrid molecules with improved activity or novel mechanisms of action. nih.gov For instance, linking the chloropyridazine moiety to other heterocyclic systems has been explored to develop new anticancer agents. nih.gov

Substitution at the 6-Position: Replacing the chlorine atom with other functional groups is a common strategy. A study on inhibitors of the Salmonella Type III Secretion System (T3SS) synthesized a series of 6-amido-3-carboxypyridazine derivatives, finding that modifying the amide substituent could tune the inhibitory potency. nih.gov

Modification of the Carboxamide Group: The N-substituent of the carboxamide can be altered to explore new interactions within the binding pocket. Novel N-(methyl-d3) pyridazine-3-carboxamide (B1582110) derivatives have been designed as selective inhibitors of Tyrosine Kinase 2 (TYK2), a target for autoimmune diseases. nih.gov

These studies generate SAR data that guide further optimization, linking specific structural changes to increases or decreases in biological activity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules from first principles. gsconlinepress.com It provides a detailed understanding of a molecule's intrinsic properties, which complements the interaction-focused insights from molecular docking.

Conformational Analysis and Electronic Structure Studies

Before a molecule can bind to a target, it must adopt a suitable three-dimensional shape or conformation. DFT calculations are used to determine the most stable conformation of this compound by optimizing its geometry to a minimum energy state. researchgate.net

The electronic properties are primarily understood through the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. gsconlinepress.com

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). nih.govchemrxiv.org For this compound, the MEP would typically show negative potential around the pyridazine nitrogen atoms and the carboxamide oxygen, and positive potential near the amide hydrogen.

Table 2: Illustrative DFT-Calculated Electronic Properties for Pyridazine Derivatives Note: Values are representative and depend on the specific derivative and computational level.

| Property | Description | Typical Value Range (eV) |